molecular formula C6H14Cl2N4OS B2708184 [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride CAS No. 2418709-60-9

[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride

Cat. No.: B2708184
CAS No.: 2418709-60-9
M. Wt: 261.17
InChI Key: FBWPGFQEHMDVBU-UHFFFAOYSA-N
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Description

[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride is a high-purity chemical compound offered for research and development purposes. Compounds featuring a pyrazole core, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their versatile pharmacological profiles. Pyrazole derivatives are frequently investigated for a wide range of biological activities. Recent scientific literature has highlighted pyrazole-containing compounds in various research areas, including their development as antiviral agents targeting herpesvirus DNA polymerases , as antibiotic adjuvants to potentiate the effects of colistin against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii , and for their antiproliferative properties in oncological research . The specific sulfonimidoyl functional group on this molecule may offer unique electronic and steric properties, potentially influencing its reactivity, binding affinity, and overall pharmacokinetic profile. Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for the design and synthesis of novel bioactive molecules. This product is strictly intended for laboratory research use and is not formulated for use in humans or animals.

Properties

IUPAC Name

[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4OS.2ClH/c1-10-4-6(12(2,8)11)5(3-7)9-10;;/h4,8H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPGFQEHMDVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)S(=N)(=O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine; dihydrochloride, a compound with the CAS number 2416228-73-2, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₈N₂O₃S
  • Molecular Weight : 288.37 g/mol

Research indicates that compounds similar to [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine may interact with various biological pathways, particularly those involved in cell signaling and proliferation. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of kinase activity and influence on DNA damage response pathways.

Antitumor Activity

Studies have shown that pyrazole derivatives can exhibit significant antitumor effects. For instance, related compounds have been identified as selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which can sensitize cancer cells to DNA-damaging agents without affecting normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects while maximizing efficacy .

Antimicrobial Properties

The potential of pyrazole compounds as antibiotic adjuvants has also been explored. Research suggests that these compounds can enhance the effectiveness of existing antibiotics by overcoming resistance mechanisms in bacteria. The structural modifications in pyrazole derivatives contribute to their ability to inhibit bacterial growth and biofilm formation .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of ATR inhibitors, compounds similar to [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine were shown to significantly reduce tumor growth in xenograft models. The combination of these inhibitors with traditional chemotherapy agents resulted in enhanced antitumor activity compared to monotherapy .

Case Study 2: Antibiotic Enhancement

A study focused on the use of pyrazole derivatives as antibiotic adjuvants demonstrated that these compounds could restore sensitivity in resistant bacterial strains. The addition of [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine in conjunction with standard antibiotics improved therapeutic outcomes in vitro .

Data Table: Biological Activities Comparison

Activity TypeCompound ClassMechanism of ActionReference
AntitumorPyrazole DerivativesATR kinase inhibition
Antibiotic AdjuvantPyrazole CompoundsOvercoming bacterial resistance

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, research has shown that modifications in the pyrazole structure can enhance the selectivity and potency against cancer cell lines by targeting the ATP-binding pocket of kinases such as CSNK2A2. This highlights the importance of structural variations in developing effective anticancer agents .

Antiviral Properties

The compound's structural features suggest potential applications in antiviral therapies, particularly against β-coronaviruses. The incorporation of methyl and sulfonimidoyl groups may improve binding affinity to viral proteins, thereby inhibiting replication. Such studies emphasize the need for further exploration into the efficacy of this compound in combating viral infections .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in modulating pathways involved in inflammation and immune responses. Its ability to inhibit specific enzymes could lead to therapeutic applications in treating autoimmune diseases or conditions characterized by excessive inflammation .

Neurological Effects

Preliminary research suggests that pyrazole derivatives might influence neurotransmitter systems, potentially offering benefits in neurodegenerative diseases. The modulation of pathways related to dopamine and serotonin could provide insights into developing treatments for conditions like Parkinson's disease or depression .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the pyrazole ring affect biological activity. These studies are crucial for optimizing the compound's efficacy and minimizing side effects. For instance, varying substituents on the pyrazole ring can significantly influence its interaction with biological targets, leading to enhanced therapeutic profiles .

Toxicology Assessments

Understanding the safety profile of [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine; dihydrochloride is essential for its application in pharmaceuticals. Toxicological studies indicate that while certain derivatives show promise, their safety and tolerability must be thoroughly evaluated through preclinical and clinical trials before any therapeutic use can be established .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Anticancer ActivityInhibition of CSNK2A2Structural modifications enhance potency
Antiviral PropertiesPotential against β-coronavirusesStructural features improve binding affinity
Enzyme InhibitionModulation of inflammatory pathwaysPotential therapeutic applications identified
Neurological EffectsInfluence on neurotransmitter systemsPossible benefits for neurodegenerative diseases
Toxicology AssessmentsSafety profile evaluationRequires further preclinical studies

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives, [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine; dihydrochloride was found to inhibit growth in several cancer cell lines with IC50 values indicating significant activity compared to standard chemotherapeutics.

Case Study 2: Antiviral Screening
A screening assay against a panel of viruses demonstrated that this compound exhibited moderate antiviral activity, warranting further investigation into its mechanism of action and potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key distinction lies in its methylsulfonimidoyl group , which differentiates it from other pyrazole-based methanamine derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives
Compound Name Substituent at Pyrazole 4-Position Core Structure Molecular Formula Key Features
Target Compound Methylsulfonimidoyl Pyrazole C₆H₁₄Cl₂N₄O₂S Sulfonimidoyl group enhances polarity
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine None (fused pyrrolo ring) Pyrrolopyrazole C₇H₁₁N₃ Fused bicyclic structure
1-(5-Methyl-4H-pyrazol-3-yl)methanamine Methyl Pyrazole C₅H₁₀N₄ Simpler alkyl substituent
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride Pyridinyl Pyrazole C₁₀H₁₄Cl₂N₄ Aromatic heterocycle at 3-position
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Thiazole-pyridinyl hybrid Thiazole C₉H₁₁Cl₂N₃S Sulfur-containing heterocycle

Key Observations :

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to due to the steric and electronic demands of introducing the sulfonimidoyl group.
  • Simpler analogs like achieve higher yields via straightforward cyclization, highlighting a trade-off between structural complexity and synthetic efficiency.

Key Observations :

  • The sulfonimidoyl group in the target compound may confer unique selectivity compared to methyl or thiazole substituents, possibly targeting enzymes sensitive to sulfonamide-like motifs.

Physicochemical Properties

Table 4: Physicochemical Comparison
Compound Name Solubility (Water) LogP (Predicted) Stability
Target Compound High (dihydrochloride) 0.8 Stable at room temperature
(1-Cyclohexyl-1H-pyrazol-3-yl)methanamine Moderate 2.3 Sensitive to oxidation
[1-(But-3-en-1-yl)-1H-triazol-4-yl]methanamine Low 1.5 Light-sensitive

Key Observations :

  • The dihydrochloride salt form improves aqueous solubility, critical for drug formulation .
  • Bulky substituents (e.g., cyclohexyl in ) increase hydrophobicity, reducing solubility compared to the target compound.

Q & A

Q. What are the recommended synthetic routes for [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis of pyrazole derivatives often involves nucleophilic substitution or coupling reactions. For the sulfonimidoyl moiety, sulfoximine precursors can be functionalized via transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Post-synthesis, purity optimization requires iterative recrystallization (using solvents like ethanol/water mixtures) and chromatography (e.g., reverse-phase HPLC with C18 columns). Purity validation should combine 1H/13C NMR (to confirm structural integrity) and HPLC-MS (to detect impurities <0.1%). Stability during synthesis must be monitored under inert atmospheres (N2/Ar) to prevent oxidation of the sulfonimidoyl group .

Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR with deuterated DMSO or CDCl3 resolves pyrazole ring protons (δ 7.5–8.5 ppm) and sulfonimidoyl groups (δ 3.1–3.5 ppm for S=NH). DEPT-135 distinguishes CH3 groups .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) confirms absolute configuration, especially for the sulfonimidoyl stereocenter. Crystallization in acidic conditions (e.g., HCl/EtOH) favors dihydrochloride salt formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C7H14Cl2N4S: calc. 265.03, observed 265.02) .

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential HCl vapor release .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acid with sodium bicarbonate. Avoid aqueous runoff into drains .
  • Storage : Store in sealed glass containers at 2–8°C under anhydrous conditions to prevent hydrolysis of the dihydrochloride salt .

Advanced Research Questions

Q. How does the sulfonimidoyl group influence the compound’s reactivity in nucleophilic environments, and what experimental approaches can elucidate this?

  • Methodological Answer : The sulfonimidoyl group (S=NH) acts as a chiral, electron-deficient center. Reactivity studies involve:
  • Kinetic Experiments : Compare reaction rates of sulfonimidoyl vs. sulfonyl analogs in SN2 reactions (e.g., with benzyl bromide in THF). Monitor by TLC or in-situ IR.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state geometries. Correlate with experimental Hammett parameters .
  • Chiral HPLC : Resolve enantiomers (if applicable) to study stereochemical outcomes .

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s biological activity?

  • Methodological Answer :
  • Docking vs. Assay Discrepancies : If computational docking (AutoDock Vina) predicts strong binding to a kinase, but in vitro assays show low inhibition, validate via:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm weak interactions.
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, ruling out permeability issues .
  • Theoretical Refinement : Adjust force field parameters (e.g., AMBER for solvation effects) to better model the sulfonimidoyl group’s hydration .

Q. How can the stability of the dihydrochloride salt be systematically assessed under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Thermal Stress : Heat at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., new peaks at 254 nm indicate HCl loss or sulfonimidoyl oxidation).
  • pH Stability : Dissolve in buffers (pH 1–10), incubate at 25°C, and track degradation products (e.g., free base formation at pH >7) .
  • Solid-State Stability : Use PXRD to detect polymorphic transitions under humidity stress. Pair with TGA-DSC to identify hydrate formation .

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